molecular formula C17H21N3O4 B6557443 8-(4-methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040672-21-6

8-(4-methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6557443
CAS No.: 1040672-21-6
M. Wt: 331.4 g/mol
InChI Key: YHDLTEIPYJVLDY-UHFFFAOYSA-N
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Description

“8-(4-methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound that is a key intermediate in the synthesis of spirotetramat . Spirotetramat is a second-generation insecticide developed by Bayer CropScience under the brand name Movento . It has a good efficacy and safety for crops .


Synthesis Analysis

The compound was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and can be analyzed using various techniques such as NMR . The stereochemistry of the compound can be determined from the data for the 3D structure with HMBC and NOESY .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The compound is also involved in further reactions such as hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation to produce spirotetramat .

Future Directions

The future directions for “8-(4-methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” could involve optimizing the synthesis process to increase yield and reduce cost . Additionally, the compound could be explored for other potential applications in the field of organic chemistry and pharmacology .

Properties

IUPAC Name

8-(4-methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-18-15(22)17(19(2)16(18)23)8-10-20(11-9-17)14(21)12-4-6-13(24-3)7-5-12/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDLTEIPYJVLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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